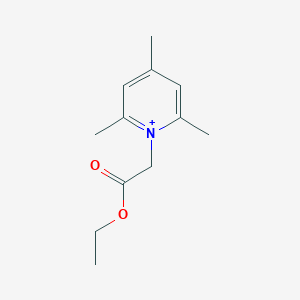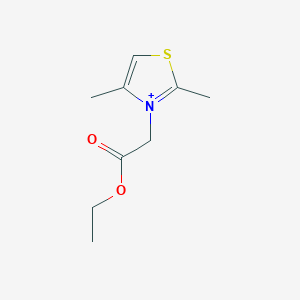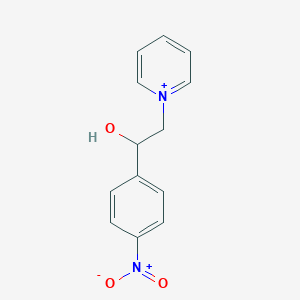![molecular formula C33H32N4O10 B280553 Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280553.png)
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as HNPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is dependent on its chemical structure. Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate contains a pyridine ring, which can act as a ligand for metal ions. Additionally, Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate contains a nitrophenyl group, which can undergo photoinduced electron transfer reactions. These properties make Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate a useful tool for the detection of metal ions and the study of photoinduced electron transfer reactions.
Biochemical and Physiological Effects:
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have minimal toxicity in vitro and in vivo. However, its biochemical and physiological effects are largely dependent on its specific application. For example, Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to induce apoptosis in cancer cells, while also exhibiting neuroprotective effects in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, as well as its ability to undergo photoinduced electron transfer reactions. However, Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, such as its potential for photobleaching and its reliance on specific experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate-based fluorescent probes for the detection of metal ions in biological systems. Additionally, Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate could be further explored as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Finally, the study of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate could also lead to a better understanding of photoinduced electron transfer reactions and their potential applications in various fields.
Synthesemethoden
The synthesis of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with N,N'-bis(2-hydroxybenzoyl)ethylenediamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields. In particular, it has been investigated as a fluorescent probe for the detection of metal ions, such as copper and iron. Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been explored as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used as a model compound for the study of photoinduced electron transfer reactions.
Eigenschaften
Molekularformel |
C33H32N4O10 |
|---|---|
Molekulargewicht |
644.6 g/mol |
IUPAC-Name |
bis[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H32N4O10/c1-19-27(32(42)46-16-14-34-30(40)23-10-3-5-12-25(23)38)29(21-8-7-9-22(18-21)37(44)45)28(20(2)36-19)33(43)47-17-15-35-31(41)24-11-4-6-13-26(24)39/h3-13,18,29,36,38-39H,14-17H2,1-2H3,(H,34,40)(H,35,41) |
InChI-Schlüssel |
IEDZOHJJILPBBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCNC(=O)C4=CC=CC=C4O |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCNC(=O)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)

![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)


![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
